
N-(1-ethylpropyl)-2-methyl-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-ethylpropyl)-2-methyl-3-nitrobenzamide is a chemical compound that belongs to the class of nitrobenzamides. This compound is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, along with an ethylpropyl group and a methyl group. Nitrobenzamides are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-ethylpropyl)-2-methyl-3-nitrobenzamide typically involves the nitration of an aromatic amine. One common method is the nitration of N-(1-ethylpropyl)-3,4-xylidine using nitric acid in the presence of acetic acid. The reaction conditions include maintaining a molar ratio of nitric acid to the aromatic amine between 2:1 and 3:1, and a molar ratio of the aromatic amine to acetic acid between 1:2 and 1:16 .
Industrial Production Methods: Industrial production of this compound often employs continuous flow nitration processes. These processes utilize pinched tube reactors to ensure efficient heat and mass transfer, allowing for the smooth scale-up of the reaction . The production capacity can reach up to 50 kg/day using optimized conditions.
化学反应分析
Types of Reactions: N-(1-ethylpropyl)-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of hydroxyl or carboxyl derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Halogenating agents like chlorine or bromine.
Major Products Formed:
Reduction: 2-amino-N-(1-ethylpropyl)-3-methylbenzamide.
Oxidation: 2-hydroxy-N-(1-ethylpropyl)-3-methylbenzamide.
Substitution: 2-chloro-N-(1-ethylpropyl)-3-methylbenzamide.
科学研究应用
N-(1-ethylpropyl)-2-methyl-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of herbicides and pesticides due to its ability to inhibit the growth of unwanted plants
作用机制
The mechanism of action of N-(1-ethylpropyl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can inhibit specific enzymes or disrupt cellular processes, resulting in its antimicrobial or anticancer activities .
相似化合物的比较
Pendimethalin: N-(1-ethylpropyl)-2,6-dinitro-3,4-xylidine.
Butralin: N-sec-butyl-2,6-dinitro-3,4-xylidine.
Oryzalin: 3,5-dinitro-N4,N4-dipropylsulfanilamide.
Comparison: N-(1-ethylpropyl)-2-methyl-3-nitrobenzamide is unique due to its specific substitution pattern on the benzene ring. Unlike pendimethalin, which has two nitro groups, this compound has only one nitro group, which affects its reactivity and biological activity. The presence of the ethylpropyl group also distinguishes it from other similar compounds, influencing its solubility and interaction with biological targets .
属性
IUPAC Name |
2-methyl-3-nitro-N-pentan-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-4-10(5-2)14-13(16)11-7-6-8-12(9(11)3)15(17)18/h6-8,10H,4-5H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHBMQFEVLITIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(2-ethoxybenzyl)amino]phenol](/img/structure/B5744738.png)
![N'-[(E)-(5-nitrothiophen-2-yl)methylidene]spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5744740.png)
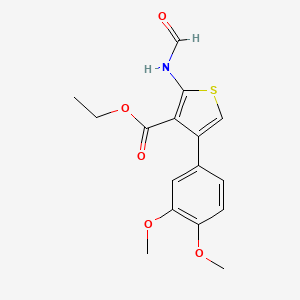
![N-BENZYL-N-METHYL-N-[2-(2-PYRIDYL)ETHYL]AMINE](/img/structure/B5744749.png)
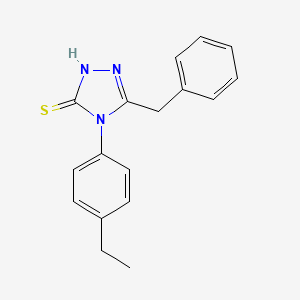
![ethyl 4-[3-(1,3-benzodioxol-5-yl)acryloyl]-1-piperazinecarboxylate](/img/structure/B5744761.png)
![N-[(E)-(4-bromophenyl)methylideneamino]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5744765.png)
![2-(4-methylpiperidin-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B5744769.png)
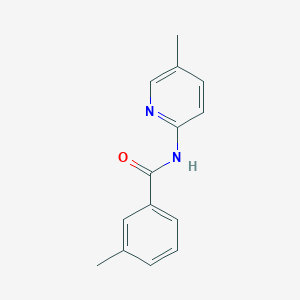
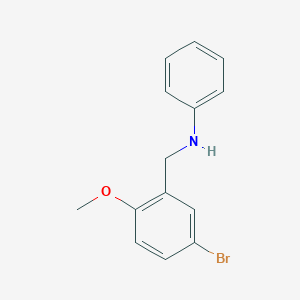
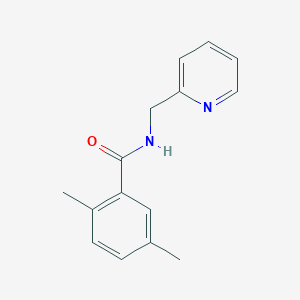
![[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2,4-dimethylbenzoate](/img/structure/B5744818.png)

![N-ethyl-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5744829.png)
